Cenerimod - 1262414-04-9

Cenerimod

Catalog Number: EVT-263569
CAS Number: 1262414-04-9
Molecular Formula: C25H31N3O5
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cenerimod is classified as a potent, selective, and orally active sphingosine 1-phosphate receptor 1 (S1P1) modulator. [, , , , , ] It functions by binding to the S1P1 receptor, a key player in lymphocyte trafficking. [, , , ] This interaction leads to the sequestration of lymphocytes within lymphoid organs, effectively reducing their presence in the bloodstream and potentially mitigating inflammatory responses. [, , , ] This mechanism makes Cenerimod a valuable tool for investigating immune system modulation and its implications for various autoimmune diseases. [, , , ]

Fingolimod (FTY720)

    Compound Description: Fingolimod is a first-generation sphingosine-1-phosphate (S1P) receptor modulator that binds non-selectively to S1P receptors 1, 3, 4, and 5. It's marketed as Gilenya® and is approved for treating relapsing forms of multiple sclerosis []. Fingolimod induces lymphocyte sequestration in lymph nodes, preventing their migration to sites of inflammation.

Sphingosine-1-Phosphate (S1P)

    Compound Description: Sphingosine-1-phosphate is a naturally occurring signaling lipid that regulates lymphocyte egress from lymphoid organs. It establishes a chemotactic gradient across the vascular barrier, guiding lymphocytes from lymph nodes into circulation [].

    Relevance: Cenerimod exerts its therapeutic effect by modulating the S1P signaling pathway. By binding to the S1P1 receptor, Cenerimod disrupts the normal signaling cascade initiated by S1P, ultimately preventing lymphocytes from leaving lymph nodes and entering the bloodstream [].

Hydroxychloroquine (HCQ)

    Compound Description: Hydroxychloroquine is a medication commonly used to treat autoimmune diseases, including systemic lupus erythematosus (SLE) []. While its mechanism of action in SLE is not entirely understood, it is thought to have anti-inflammatory and immunomodulatory effects.

    Relevance: Hydroxychloroquine is often used as a background treatment in SLE studies, including those investigating Cenerimod. Understanding the impact of Hydroxychloroquine on immunological biomarkers is important in deciphering the specific effects of Cenerimod in a clinical setting [].

Prednisolone and Prednisone

    Compound Description: Prednisolone and prednisone are glucocorticoids commonly used to treat autoimmune diseases, including SLE []. They have potent anti-inflammatory and immunosuppressive effects.

    Relevance: Like Hydroxychloroquine, glucocorticoids are often used concurrently with Cenerimod in treating SLE. Studies have demonstrated that physiologically relevant concentrations of Prednisolone and Prednisone do not interfere with Cenerimod's ability to inhibit B cell migration, suggesting that these medications can be safely combined [].

Source and Classification

Cenerimod is classified as a small molecule drug within the category of immunomodulators. It is derived from a series of chemical modifications aimed at enhancing selectivity for the S1P1 receptor while minimizing effects on other S1P receptor subtypes . This selectivity is crucial for its therapeutic efficacy and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of cenerimod involves multi-step organic reactions that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Reagents: Common reagents used include bases, acids, and coupling agents that facilitate the formation of key bonds.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure and Data

Cenerimod's molecular structure can be represented by its chemical formula, which includes specific functional groups that confer its activity at the S1P1 receptor. The compound's three-dimensional conformation plays a critical role in its interaction with biological targets.

  • Molecular Formula: C20_{20}H28_{28}N2_{2}O3_{3}
  • Molecular Weight: Approximately 344.45 g/mol
  • Key Functional Groups: The structure features amine and ether groups, which are essential for receptor binding.

The precise arrangement of atoms within cenerimod allows it to selectively bind to the S1P1 receptor while avoiding significant interactions with other S1P receptor subtypes .

Chemical Reactions Analysis

Reactions and Technical Details

Cenerimod undergoes various chemical reactions during its synthesis and in vivo metabolism:

  • Metabolic Pathways: After administration, cenerimod is metabolized primarily in the liver through cytochrome P450 enzymes. This metabolic process generates active metabolites that may contribute to its pharmacological effects.
  • Stability Studies: Stability under physiological conditions has been assessed to ensure that cenerimod retains its efficacy until it reaches its target site.

In preclinical studies, cenerimod has shown a favorable pharmacokinetic profile, with adequate absorption and distribution characteristics .

Mechanism of Action

Process and Data

Cenerimod exerts its effects by selectively activating the S1P1 receptor on lymphocytes. The mechanism involves:

  1. Lymphocyte Trafficking: By modulating S1P1 signaling, cenerimod inhibits lymphocyte egress from lymphoid organs into circulation. This action reduces the number of autoreactive lymphocytes reaching target tissues.
  2. Immune Modulation: Cenerimod also promotes regulatory T cell expansion while inhibiting pro-inflammatory cytokine production, thereby dampening autoimmune responses .

Studies have demonstrated that treatment with cenerimod leads to decreased autoantibody levels and improved organ function in animal models of autoimmune diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cenerimod exhibits several notable physical and chemical properties:

These properties are essential for determining the appropriate formulation strategies for clinical use .

Applications

Scientific Uses

Cenerimod is primarily being explored for:

  • Autoimmune Diseases: Its most prominent application is in treating autoimmune conditions such as Sjögren's syndrome and systemic sclerosis.
  • Research Tool: Cenerimod serves as a valuable tool in immunology research to study lymphocyte dynamics and receptor signaling pathways.

Clinical trials are ongoing to evaluate its efficacy and safety in various patient populations, with preliminary results indicating promising outcomes in reducing disease activity .

Pharmacological Mechanisms of S1P1 Receptor Modulation

Biased Signaling Properties of Cenerimod at S1P1 Receptors

Cenerimod (ACT-334441) exhibits a distinctive pharmacological profile as a biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Unlike non-selective S1P receptor modulators like fingolimod (FTY720), which activate S1P1,3-5 receptors, cenerimod demonstrates >1,000-fold selectivity for S1P1 over S1P3 receptors (Table 1) [2] [4]. This selectivity arises from its unique signaling bias:

  • G-protein vs. β-arrestin pathway activation: Cenerimod preferentially activates Gαi-dependent signaling (measured via GTPγS binding assays) while minimizing β-arrestin recruitment. This bias enables sustained receptor internalization and degradation—critical for lymphocyte sequestration—without triggering S1P3-mediated adverse pathways [2] [4].
  • Downstream functional consequences: In human umbilical vein endothelial cells (HUVECs), cenerimod attenuates S1P1-mediated calcium flux (EC50 = 0.1 μM) by 70% compared to endogenous S1P. This translates to absent bronchoconstriction in isolated mouse bronchi and no vasoconstriction in rodent models—effects directly linked to S1P3 activation by non-selective modulators [2] [4].

Table 1: Receptor Selectivity Profile of Cenerimod

Receptor SubtypeEC50 (nM)Emax (% vs. S1P)Functional Consequence
S1P13.2 ± 0.996%Lymphocyte sequestration
S1P2>10,000<5%Negligible activity
S1P35,100 ± 1,2008%Avoids bradycardia, bronchospasm
S1P4>10,000<5%Negligible activity
S1P51,450 ± 32032%Limited CNS effects

Data derived from GTPγS-binding assays using recombinant human receptors [2] [4]

Lymphocyte Trafficking Inhibition via S1P1-Dependent Pathways

Cenerimod’s core mechanism involves disruption of lymphocyte egress from lymphoid organs by functionally antagonizing S1P1 receptors:

  • S1P gradient disruption: Physiological lymphocyte egress requires sensing of circulatory S1P (≈1 μM) via surface S1P1 receptors. Cenerimod induces prolonged receptor internalization, rendering lymphocytes "blind" to the S1P gradient and trapping them in lymph nodes [2] [5].
  • Dose-dependent lymphocyte reduction: In the phase 2 CARE trial (NCT03742037), cenerimod 4 mg reduced absolute lymphocyte counts by 45–60% within 7 days, with maximal suppression (70–80% reduction) by day 28. This effect was reversible upon discontinuation [1] [7].
  • Preclinical validation: In MRL/lpr mice (lupus model), cenerimod (10 mg/kg/day) reduced circulating lymphocytes by >80% and diminished lymphocyte infiltration in salivary glands and kidneys. This correlated with 40% reduction in autoantibody titers and improved survival [5] [6] [9].

Table 2: Lymphocyte Reduction in Clinical Studies of Cenerimod

Study PopulationDoseTimepointMean Reduction vs. BaselineKey Mechanistic Outcome
SLE patients (Phase 2a)4 mgDay 8476% (T cells), 68% (B cells)Reduced anti-dsDNA antibodies
SLE patients (CARE trial)4 mgMonth 672% (total lymphocytes)Correlation with mSLEDAI-2K improvement
Healthy volunteers0.5–4 mgDay 730–62% (dose-dependent)Proof of pharmacology achieved

Consistent lymphocyte sequestration across species [1] [7] [8]

Differential Effects on Circulating Lymphocyte Subpopulations

Cenerimod exhibits nuanced immunomodulation beyond bulk lymphocyte reduction, selectively targeting pathogenic subsets:

  • Naïve/central memory T-cell suppression: Single-cell RNA sequencing from the CARE trial revealed 75–85% reduction in CD4+ naïve (CD45RA+CCR7+) and central memory (CD45RO+CCR7+) T cells with cenerimod 4 mg. Conversely, effector memory T cells (CD45RO+CCR7-) decreased by only 30–40%, preserving immunosurveillance [1] [3].
  • B-cell compartment modulation: Cenerimod preferentially depletes autoreactive B-cell precursors:
  • 80% reduction in transitional B cells (CD19+CD24hiCD38hi)
  • 60% reduction in plasmablasts (CD19+CD27+CD38+)
  • Minimal impact on memory B cells (CD19+CD27+) [5] [8]
  • Plasma cell biomarkers: In IFN-1high SLE patients, cenerimod 4 mg reduced plasma cell gene signatures (e.g., PRDM1, XBP1) by 40% and serum IgG by 25%, indicating disruption of autoantibody production [1] [3].
  • Interferon pathway suppression: Cenerimod 4 mg decreased IFN-α plasma proteins by 52% and normalized IFN response gene scores (e.g., MX1, IFI44) in 68% of IFN-1high patients—correlating with reduced disease activity (r = 0.71; p<0.001) [1] [3] [8].

Table 3: Changes in Lymphocyte Subpopulations After Cenerimod 4 mg Treatment

Cell TypePhenotypic MarkerReduction vs. PlaceboPathogenic Relevance
Naïve T cellsCD3+CD45RA+CCR7+85%Reduced autoreactive T-cell priming
Transitional B cellsCD19+CD24hiCD38hi80%Depletion of autoantibody precursors
Antibody-secreting cellsCD19+CD27++CD38++75%Lowered anti-dsDNA production
Type 1 IFN-producing cellsHLA-DR+CD123+60%Attenuation of IFN signature

Data from phase 2 trials in SLE patients [1] [3] [8]

Concluding Remarks

Cenerimod redefines S1P1 modulation through precision targeting: its biased agonism avoids cardiorespiratory liabilities while achieving potent lymphocyte sequestration. The agent’s differential suppression of naïve T cells, transitional B cells, and IFN-responsive subsets positions it as a promising disease-modifying therapy for interferonopathies like SLE. Ongoing phase 3 trials (OPUS program) will validate its impact on SLE pathogenesis beyond symptomatic control.

Properties

CAS Number

1262414-04-9

Product Name

Cenerimod

IUPAC Name

(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1

InChI Key

KJKKMMMRWISKRF-FQEVSTJZSA-N

SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

ACT-334441; ACT334441; ACT 334441; Cenerimod

Canonical SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O

Isomeric SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC[C@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.